molecular formula C12H17N3O B1446557 1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1267008-06-9

1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1446557
CAS No.: 1267008-06-9
M. Wt: 219.28 g/mol
InChI Key: RCQMFGPGGFEDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Nomenclature

1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile possesses a complex molecular architecture that exemplifies the structural diversity achievable within the dihydropyridine chemical family. The compound is characterized by its systematic Chemical Abstracts Service registry number 1267008-06-9, which serves as its definitive identifier in chemical databases worldwide. The molecular formula C12H17N3O reflects the presence of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's chemical properties and reactivity patterns.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name precisely describing each structural element and its position within the molecular framework. The compound features a 2-oxo-1,2-dihydropyridine core structure, which represents the fundamental heterocyclic scaffold common to this chemical class. The 4,6-dimethyl substitution pattern indicates the presence of methyl groups at positions four and six of the pyridine ring, while the 3-carbonitrile designation specifies the location of the cyano functional group. The 1-(2-(dimethylamino)ethyl) prefix describes the tertiary amine substituent attached to the nitrogen atom of the dihydropyridine ring through a two-carbon ethyl linker.

The structural complexity is further enhanced by the presence of multiple functional groups that contribute to the compound's overall chemical behavior. The carbonitrile group at position three introduces significant electronic effects through its electron-withdrawing nature, while the dimethylamino ethyl substituent provides electron-donating characteristics that influence the electronic distribution throughout the molecular system. This combination of electron-donating and electron-withdrawing substituents creates a unique electronic environment that distinguishes this compound from simpler dihydropyridine derivatives.

Table 1: Fundamental Structural Parameters

Parameter Value Source
Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Chemical Abstracts Service Number 1267008-06-9
Simplified Molecular Input Line Entry System CN(C)CCN1C(C)=CC(C)=C(C#N)C1=O
International Chemical Identifier Not specified in sources -

The three-dimensional molecular geometry plays a crucial role in determining the compound's physical and chemical properties. The dihydropyridine ring adopts a planar configuration that facilitates conjugation between the aromatic system and the attached functional groups. The dimethylamino ethyl substituent extends away from the ring plane, creating a molecular shape that influences intermolecular interactions and potential binding affinities with other chemical species. The spatial arrangement of functional groups also affects the compound's solubility characteristics, with the polar dimethylamino and carbonitrile groups contributing to its interaction with polar solvents, while the methyl substituents provide hydrophobic character.

Historical Context in Dihydropyridine Research

The development of dihydropyridine chemistry traces its origins to the mid-twentieth century when pharmaceutical companies initiated systematic screening programs for coronary vasodilators. This historical foundation provides essential context for understanding the significance of compounds like this compound within the broader landscape of heterocyclic chemistry research. The discovery of calcium channel blocking properties in early dihydropyridine derivatives revolutionized cardiovascular medicine and established the structural framework as a privileged scaffold for drug development.

Research into dihydropyridine compounds gained significant momentum during the 1960s when multiple pharmaceutical companies, including Janssen Pharmaceutica, Knoll Aktiengesellschaft, Bayer Aktiengesellschaft, and Tanabe, began developing structurally related compounds for therapeutic applications. The systematic exploration of structure-activity relationships within this chemical class led to the identification of key structural features that influence biological activity, including the importance of substitution patterns at various positions of the dihydropyridine ring. These early investigations established the foundation for understanding how specific structural modifications, such as those present in this compound, might influence chemical and biological properties.

The evolution of dihydropyridine research has been characterized by continuous refinement of synthetic methodologies and expanding understanding of structure-property relationships. Medicinal chemists have systematically decorated the 1,4-dihydropyridine nucleus to achieve diverse activities at multiple biological targets, demonstrating the versatility of this chemical scaffold. The development of compounds with nitrile substituents, such as the carbonitrile group present in the target compound, represents a significant advancement in the field, as these functional groups can serve as pharmacophoric elements or synthetic handles for further chemical modification.

Contemporary research in dihydropyridine chemistry has expanded beyond traditional pharmaceutical applications to encompass broader areas of chemical science, including photochemistry, materials science, and synthetic methodology development. The recognition that 1,4-dihydropyridine anions can function as potent single-electron photoreductants under visible light irradiation has opened new avenues for synthetic applications. This expanding scope of dihydropyridine utility provides important context for understanding the potential significance of specialized derivatives like this compound in contemporary research programs.

Table 2: Historical Milestones in Dihydropyridine Research

Time Period Development Significance
1960s Initial pharmaceutical screening programs Established dihydropyridines as privileged scaffolds
1970s-1980s Structure-activity relationship studies Defined key structural features for biological activity
1990s-2000s Synthetic methodology advancement Improved access to diverse derivatives
2010s-Present Expanded applications in photochemistry New roles beyond traditional medicinal chemistry

Classification within Heterocyclic Chemistry

This compound belongs to the broader class of nitrogen-containing heterocyclic compounds, specifically within the dihydropyridine subfamily of six-membered heterocycles. The compound's classification within heterocyclic chemistry is multifaceted, reflecting both its structural characteristics and functional group composition. As a member of the dihydropyridine family, it shares the fundamental six-membered ring structure containing one nitrogen atom, but differs from fully aromatic pyridines through the presence of two additional hydrogen atoms that reduce the degree of unsaturation.

The compound can be further classified as a substituted 2-oxo-1,2-dihydropyridine, which represents a specific subset of dihydropyridines characterized by the presence of a carbonyl group at the 2-position. This structural feature significantly influences the compound's chemical properties, as the carbonyl group participates in resonance interactions with the aromatic system and affects the overall electron distribution throughout the molecule. The classification as a 2-oxo derivative distinguishes it from other dihydropyridine subtypes, such as 1,4-dihydropyridines, which lack the carbonyl functionality but may possess other characteristic substituent patterns.

The presence of the carbonitrile functional group at position 3 places the compound within the specialized category of cyano-substituted heterocycles. Nitrile-containing heterocycles represent an important class of organic compounds with distinctive electronic properties and synthetic utility. The electron-withdrawing nature of the cyano group significantly influences the compound's reactivity patterns and potential for further chemical transformation. Research on related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives has demonstrated their utility as ligands in coordination chemistry, where the nitrile nitrogen can participate in metal coordination.

The dimethylamino ethyl substituent at the nitrogen position introduces an additional layer of classification complexity, as it incorporates elements of both tertiary amine chemistry and alkyl substitution patterns. This substituent group classifies the compound as an aminoalkyl derivative, which represents a significant structural class within heterocyclic chemistry. The presence of the tertiary amine functionality provides opportunities for protonation under acidic conditions, potentially altering the compound's solubility and chemical behavior.

Table 3: Hierarchical Classification in Heterocyclic Chemistry

Classification Level Category Defining Characteristics
Primary Nitrogen heterocycle Contains nitrogen in ring structure
Secondary Six-membered heterocycle Pyridine-type ring system
Tertiary Dihydropyridine Partially saturated pyridine derivative
Quaternary 2-Oxo-1,2-dihydropyridine Carbonyl at position 2
Quinquenary Carbonitrile derivative Cyano group at position 3
Specialized Aminoalkyl substituted Dimethylamino ethyl at nitrogen

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, reflecting the compound's structural complexity and functional group diversity. Contemporary organic chemistry research has increasingly focused on the development of efficient synthetic methodologies for accessing complex heterocyclic structures, and compounds like this dihydropyridine derivative serve as important model systems for evaluating new synthetic approaches. The presence of multiple functional groups within a single molecular framework provides researchers with opportunities to study selective chemical transformations and develop new strategies for functional group manipulation.

The compound's significance in synthetic methodology development is particularly noteworthy given the continued interest in Hantzsch-type reactions for dihydropyridine synthesis. Recent research has demonstrated that simple, efficient, and versatile methods for dihydropyridine synthesis can be achieved using mild reaction conditions, which has important implications for accessing complex derivatives like the target compound. The development of these improved synthetic approaches enables researchers to prepare diverse libraries of dihydropyridine derivatives for biological evaluation and structure-activity relationship studies.

The structural features present in this compound make it an attractive substrate for studying photochemical processes and electron transfer reactions. Recent discoveries regarding the ability of 1,4-dihydropyridine anions to function as potent single-electron photoreductants have expanded the utility of dihydropyridine compounds beyond traditional applications. While the target compound differs structurally from the 1,4-dihydropyridines studied in photoreduction applications, its electronic properties and functional group arrangement suggest potential utility in related photochemical processes.

The compound's role as a research tool extends to coordination chemistry applications, where the multiple nitrogen-containing functional groups can serve as potential coordination sites for metal ions. Studies on related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have demonstrated their ability to form stable metal complexes with various coordination numbers, suggesting that the target compound may exhibit similar coordination behavior. This potential for metal coordination opens opportunities for developing new materials with unique electronic or catalytic properties.

Table 4: Research Applications and Significance

Research Domain Application Potential Impact
Synthetic Methodology Model substrate for method development Advancement of heterocycle synthesis
Photochemistry Electron transfer studies New photochemical transformations
Coordination Chemistry Ligand design and metal complexation Novel materials development
Structure-Activity Studies Biological evaluation platform Drug discovery applications
Materials Science Functional material precursor Advanced material properties

The significance of this compound in contemporary organic chemistry research is further enhanced by its potential role in addressing current challenges in sustainable chemistry and green synthesis. The development of environmentally friendly synthetic approaches for complex heterocycles has become a priority in modern chemical research, and dihydropyridine derivatives serve as important test cases for evaluating new green chemistry methodologies. The structural complexity of this compound makes it an excellent benchmark compound for assessing the effectiveness and scope of sustainable synthetic approaches.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-7-10(2)15(6-5-14(3)4)12(16)11(9)8-13/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQMFGPGGFEDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCN(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chalcone Intermediates

  • Reaction: Claisen-Schmidt condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes.
  • Conditions: Ethanol solvent, sodium hydroxide as base catalyst, room temperature.
  • Outcome: Formation of chalcones (E)-1-(4-morpholinophenyl)-3-(substituted-phenyl)prop-2-en-1-ones in good yields.
  • Characterization: Confirmed by IR (carbonyl and ethylenic bond absorption bands), $$^{1}H$$ NMR (doublets with coupling constant 15-16 Hz indicating E-configuration), and mass spectrometry.

Formation of Hydrazone and Enaminone Derivatives

  • Reaction of 1-(4-morpholinophenyl)ethanone with cyanoacetic acid hydrazide under reflux in ethanol yields hydrazone derivatives.
  • Treatment with N,N-dimethylformamide-dimethylacetal (DMF-DMA) in dry m-xylene at reflux produces enaminone derivatives.

Cyclization to Form 2-Oxo-1,2-dihydropyridine-3-carbonitriles

  • Chalcones react with nucleophiles such as cyanothioacetamide or cyanoacetamide under reflux in ethanol with catalytic amounts of base to afford 2-thioxo or 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.
  • Specifically, cyclocondensation of chalcones with cyanoacetamide leads to the formation of 2-oxo-1,2-dihydropyridine-3-carbonitriles, structurally related to the target compound.

Representative Reaction Scheme for Target Compound Preparation

Step Reactants & Conditions Product/Intermediate Yield (%) Notes
1 4-Fluoroacetophenone + Morpholine, K2CO3, reflux, aprotic solvent 1-(4-Morpholinophenyl)ethanone High Nucleophilic aromatic substitution
2 Ethanone derivative + Benzaldehyde, NaOH, EtOH, RT Chalcone intermediates (2a-c) Good Claisen-Schmidt condensation
3 Chalcones + Cyanoacetamide, reflux, EtOH, base catalyst 2-Oxo-1,2-dihydropyridine-3-carbonitriles Moderate Cyclocondensation to form pyridine ring
4 Further functionalization with dimethylaminoethyl group 1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Variable Final compound, purification by chromatography

Alternative One-Pot Multi-Component Synthesis

  • A one-pot multi-component reaction approach using piperidine or 4-(dimethylamino)pyridine as catalysts has been reported for related dihydropyridine derivatives.
  • This method involves the reaction of ketones, malononitrile, ethyl cyanoacetate, and hydrazine hydrate under ultrasonic irradiation in ethanol at room temperature.
  • Advantages include shorter reaction times (35-50 minutes), high yields (>90%), and simple work-up procedures.

Purification and Characterization

  • Crude products are typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
  • Structural confirmation is achieved through:
    • Elemental analysis
    • Mass spectrometry (molecular ion peaks consistent with expected formulas)
    • Infrared spectroscopy (characteristic absorption bands for carbonyl, cyano, and amino groups)
    • $$^{1}H$$ NMR spectroscopy (chemical shifts and coupling constants confirming stereochemistry and functional groups).

Summary Table of Preparation Parameters

Parameter Description/Condition Reference
Starting material 4-Fluoroacetophenone, morpholine
Base catalyst for condensation NaOH (2N)
Solvent for condensation Ethanol
Temperature for condensation Room temperature
Cyclization reagent Cyanoacetamide or cyanothioacetamide
Cyclization conditions Reflux in ethanol with catalytic base
Alternative catalyst Piperidine or 4-(dimethylamino)pyridine
Alternative method conditions Ultrasonic irradiation, room temperature
Purification Silica gel chromatography (PE/EA)
Typical yields 30-90% depending on step and method

Research Findings and Notes

  • The synthetic approaches combining classical condensation and cyclization with modern catalytic and ultrasonic methods provide efficient routes to the target compound.
  • The presence of the dimethylaminoethyl substituent is typically introduced via nucleophilic substitution or post-cyclization functionalization.
  • The choice of catalyst and reaction conditions significantly affects yield and purity.
  • Multi-component reactions under ultrasonic conditions offer a greener and faster alternative with excellent yields.
  • Purification and characterization techniques are well-established and provide reliable confirmation of structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Applications

  • Antibacterial Activity : The compound has been investigated for its potential antibacterial properties. Studies have shown that derivatives of dimethylamino compounds exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
    CompoundActivity Against E. coliActivity Against S. aureus
    1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrileYesYes
    Related Dimethylamino CompoundsYesYes
  • Antiviral Properties : Research indicates that certain derivatives of this compound can act as inhibitors for viral enzymes, which may be beneficial in the treatment of viral infections such as HIV .
  • Chiral Intermediates in Drug Synthesis : The compound has been utilized as a chiral intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance the efficacy and selectivity of drug candidates .

Materials Science Applications

  • Polymeric Materials : The compound serves as a precursor for synthesizing polymeric quaternary ammonium compounds (PQACs), which have demonstrated antibacterial properties and are used in coatings and textiles .
    Polymer TypeSynthesis MethodAntibacterial Efficacy
    PQACsFree radical polymerizationHigh against gram-positive and gram-negative bacteria

Case Studies

  • Synthesis of Antibacterial Polymers : A study reported the synthesis of antibacterial polymers from 2-dimethylamino ethyl methacrylate using dimethyl sulfate to create quaternary ammonium salts. These polymers exhibited strong antibacterial activity, indicating the potential application of derivatives of this compound in medical and environmental fields .
  • Biocatalytic Processes : The compound has been employed in biocatalytic processes to synthesize chiral alcohols and amino acids, which are critical in pharmaceuticals. The use of specific strains such as Rhodococcus enhances the efficiency of these processes, showcasing the compound's versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-carbonitrile derivatives share a common scaffold but differ in substituents, which critically influence their physicochemical properties, synthetic routes, and biological activities. Below is a systematic comparison:

Structural and Substituent Variations

Compound Name / CAS No. Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1267008-06-9) 2-(Dimethylamino)ethyl C₁₂H₁₇N₃O 219.28 Enhanced solubility due to tertiary amine; potential kinase inhibition
1-(3-Ethylphenyl) analog (N/A) 3-Ethylphenyl C₁₆H₁₆N₂O 252.31 Planar dihydropyridine ring; exhibits anticancer activity via C–H⋯O interactions
Compound 6c () 4-(4-Methoxyphenyl)-3-phenylthiazol-2-ylidene C₂₄H₂₀N₄O₂S 428.51 Cytotoxic against HCT-116/HepG2 cells (MTT assay); EGFR TK inhibitor
1-[(4-Dimethylaminobenzylidene)amino] (1082724-18-2) 4-Dimethylaminobenzylideneamino C₁₇H₁₈N₄O 294.35 Extended conjugation; potential antioxidant/anticancer applications
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile () H (no substituent) C₈H₈N₂O 148.16 Simplest analog; synthesized via acetylacetone/cyanoacetamide condensation

Physicochemical Properties

  • Solubility: The dimethylaminoethyl group in the target compound enhances water solubility compared to hydrophobic analogs like the 3-ethylphenyl derivative .

Biological Activity

1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (often referred to as DMEDP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMEDP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMEDP is characterized by the following chemical structure:

  • Molecular Formula : C12H16N2O
  • CAS Number : 11816360
  • Molecular Weight : 204.27 g/mol

The compound features a dihydropyridine core with a dimethylamino group and a carbonitrile substituent, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of DMEDP has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : DMEDP has shown promising results against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .
  • Anticancer Properties : Research indicates that DMEDP exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compound's ability to induce apoptosis in these cells was noted, suggesting its potential as an anticancer drug .
  • Neuroprotective Effects : Preliminary studies suggest that DMEDP may have neuroprotective properties, potentially through the modulation of neurotransmitter systems. Its interaction with dopamine receptors has been explored, indicating possible applications in treating neurodegenerative diseases .

The precise mechanisms through which DMEDP exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Receptor Interaction : DMEDP may act as a modulator of neurotransmitter receptors, particularly dopamine receptors, influencing pathways associated with mood regulation and neuroprotection .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its anticancer and antimicrobial effects .

Case Study 1: Antibacterial Efficacy

A study conducted by Cheng et al. evaluated the antibacterial efficacy of DMEDP against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

In a study published in the Journal of Medicinal Chemistry, DMEDP was tested for cytotoxicity against various cancer cell lines. The compound exhibited IC50 values of 15 µM against MCF-7 cells and 20 µM against MDA-MB-231 cells. Mechanistic studies suggested that DMEDP induces apoptosis via the mitochondrial pathway .

Table 1: Biological Activities of DMEDP

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntibacterialEscherichia coliMIC = 64 µg/mL
CytotoxicityMCF-7IC50 = 15 µM
CytotoxicityMDA-MB-231IC50 = 20 µM
NeuroprotectiveDopamine receptor modulation-

Q & A

Q. Basic

  • X-ray crystallography : Resolves tautomeric forms (oxo vs. hydroxy) and confirms planarity of the dihydropyridine ring. For example, C–H⋯O interactions in crystal packing are identified via X-ray data .
  • NMR/IR spectroscopy : ¹H/¹³C NMR distinguishes substituent environments (e.g., methyl groups at δ ~2.3 ppm), while IR confirms carbonyl (C=O, ~1650 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

How can researchers design experiments to evaluate the anticancer potential of this compound?

Q. Advanced

  • In vitro cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., HCT-116, HepG2) to measure IC₅₀ values .
  • Molecular docking : Screen against targets like EGFR tyrosine kinase or p38α MAP kinase to predict binding modes and affinity .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., aryl groups at positions 4 and 6) to assess effects on potency .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Substituent comparison : Evaluate how electron-withdrawing/donating groups (e.g., nitro, methoxy) impact activity. For example, p38α MAP kinase inhibition varies with aryl substituents .
  • Computational validation : Combine docking results with experimental IC₅₀ data to reconcile discrepancies in mechanism .
  • Crystallographic analysis : Correlate structural features (e.g., dihedral angles between rings) with bioactivity trends .

How can researchers optimize synthetic yields and purity for multi-component reactions?

Q. Advanced

  • Solvent/catalyst screening : Ethanol with piperidine improves cyclization efficiency .
  • Purification techniques : Use column chromatography (silica gel, CH₂Cl₂/MeOH eluent) to isolate products from side reactions (e.g., deamination byproducts) .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation to minimize impurities .

What is the role of computational methods like molecular docking in studying mechanisms?

Q. Advanced

  • Target identification : Docking predicts interactions with kinases (e.g., EGFR, p38α) by analyzing hydrogen bonds and hydrophobic contacts .
  • Mechanistic validation : Compare docking scores with experimental inhibition data to prioritize compounds for synthesis .

How can researchers confirm the oxo vs. hydroxy tautomeric form of the dihydropyridine ring?

Q. Basic

  • X-ray crystallography : Directly visualizes the oxo form (C=O bond) and rules out enol tautomers .
  • NMR analysis : Absence of enolic proton signals (δ >10 ppm) confirms the oxo configuration .

How do structural modifications (e.g., substituents) affect physicochemical properties?

Q. Advanced

  • Planarity and solubility : Bulky aryl groups increase hydrophobicity but reduce solubility. Methyl groups enhance planarity, improving π-π stacking in crystal lattices .
  • Electrochemical properties : Nitrile and carbonyl groups influence redox behavior, relevant for corrosion inhibition applications .

What are common impurities formed during synthesis, and how are they mitigated?

Q. Basic

  • Deamination byproducts : Nitrous acid treatment of amino derivatives can yield unintended deaminated products. Mitigate via controlled reaction times .
  • Side reactions : Use column chromatography to separate byproducts like hydrazones or unreacted intermediates .

Are there non-pharmacological applications for this compound, such as in materials science?

Q. Advanced

  • Corrosion inhibition : Derivatives like 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile act as mixed-type inhibitors, reducing hydrogen production during Zn dissolution in HCl. Electrochemical impedance spectroscopy (EIS) quantifies efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.